4-bromo-2-chloro-6-fluorophenylboronic acid
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Overview
Description
4-bromo-2-chloro-6-fluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the phenyl ring, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-6-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct bromination and chlorination of 2-fluorophenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing by-products. The use of automated systems also ensures scalability and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-2-chloro-6-fluorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Potassium carbonate or sodium hydroxide is often used to facilitate the coupling reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-bromo-2-chloro-6-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Used in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Plays a role in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The presence of halogen substituents on the phenyl ring influences the reactivity and selectivity of the coupling reaction.
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Iodophenylboronic acid
Comparison: 4-bromo-2-chloro-6-fluorophenylboronic acid is unique due to the presence of multiple halogen substituents, which enhances its reactivity in cross-coupling reactions compared to its mono-halogenated counterparts. This compound offers greater versatility in the synthesis of complex molecules, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
(4-bromo-2-chloro-6-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFNZCCJHCLXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Br)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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